![molecular formula C18H27N3O3S B5457312 N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5457312.png)

N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” is a compound that has been studied for its potential therapeutic applications. It has been found to significantly inhibit EGFR signaling in human lung cancer cells . This inhibition is evidenced by decreased phosphorylation of EGFR, ERK, and Akt .

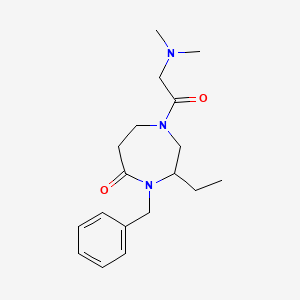

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The molecular formula of “N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide” is C15H27N3O3S . Its average mass is 329.458 Da and its monoisotopic mass is 329.177307 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For “N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide”, the average mass is 329.458 Da and the monoisotopic mass is 329.177307 Da .Aplicaciones Científicas De Investigación

EGFR Signaling Inhibition in Cancer Therapy

- Clinical Relevance : NDS-41119 may contribute to the development of novel EGFR-targeted anti-cancer drugs .

Antifungal Activity

T790M Mutation Inhibition

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a driver oncogene and its specific blockade has been shown to be an effective therapeutic approach against multiple human cancers .

Mode of Action

This compound significantly inhibits EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . This inhibition of EGFR signaling leads to a decrease in cell proliferation and migration in a dose-dependent manner .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is crucial for cell proliferation and migration . By inhibiting EGFR, ERK, and Akt phosphorylation, the compound disrupts the normal functioning of this pathway, leading to decreased cell proliferation and migration .

Result of Action

The result of the compound’s action is a significant decrease in cell proliferation and migration in human lung cancer cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of lung cancer.

Propiedades

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)25(23,24)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYDXBNFHLFWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B5457241.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B5457250.png)

![2'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5457258.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5457266.png)

![3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5457274.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457279.png)

![16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B5457284.png)

![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5457286.png)

![8-butyl-1,6,7-trimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5457293.png)

![3-{1-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5457321.png)

![1'-[(5-hydroxypyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5457334.png)